molecular formula C9H5FO2 B8763822 2-Fluorobenzofuran-5-carbaldehyde

2-Fluorobenzofuran-5-carbaldehyde

Cat. No.: B8763822
M. Wt: 164.13 g/mol
InChI Key: ZSYADZWXQDEBBU-UHFFFAOYSA-N
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Description

2-Fluorobenzofuran-5-carbaldehyde is a fluorinated aromatic aldehyde featuring a benzofuran core substituted with a fluorine atom at the 2-position and a formyl group (-CHO) at the 5-position. Its reactivity is influenced by the electron-withdrawing fluorine substituent, which modulates the electrophilicity of the aldehyde group and the stability of the aromatic system.

Properties

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

2-fluoro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H5FO2/c10-9-4-7-3-6(5-11)1-2-8(7)12-9/h1-5H

InChI Key

ZSYADZWXQDEBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C=C(O2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzofuran Aldehydes

5-Fluorobenzofuran-4-carbaldehyde (CAS RN: 199391-70-3)
  • Molecular Formula : C₉H₅FO₂
  • Molecular Weight : 164.13 g/mol
  • Key Differences :
    • The fluorine atom is at the 5-position, while the aldehyde is at the 4-position.
    • This positional isomer exhibits distinct electronic effects, as the fluorine at C5 reduces electron density at the aldehyde (C4) compared to 2-fluorobenzofuran-5-carbaldehyde.
    • Safety Data : Similar hazards include warnings for skin/eye irritation (H315, H319) and toxicity upon ingestion (H302) .
2-Chloro-5-fluorobenzaldehyde
  • Molecular Formula : C₇H₄ClFO
  • Molecular Weight : 158.56 g/mol
  • Key Differences: Replaces the benzofuran core with a simple benzene ring. Applications include agrochemical intermediates .

Alkyl-Substituted Benzofuran Aldehydes

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde (CAS RN: 300665-10-5)
  • Molecular Formula : C₂₁H₂₀O₃
  • Molecular Weight : 320.38 g/mol
  • Key Differences: A bulky 4-pentylbenzoyl group at C2 significantly increases steric hindrance, reducing accessibility of the aldehyde group for reactions.
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde
  • Structural Features: A saturated dihydrobenzofuran core with two methyl groups at C2. The reduced aromaticity (vs. fully aromatic benzofuran) lowers thermal stability but may enhance solubility in nonpolar solvents .

Furan-Based Aldehydes with Ether Substituents

5-(Methoxymethyl)furan-2-carbaldehyde (CAS RN: 1917-64-2)
  • Molecular Formula : C₇H₈O₃
  • Molecular Weight : 140.14 g/mol
  • Key Differences :
    • A methoxymethyl group at C5 on a furan ring instead of a benzofuran system.
    • Lower molecular weight and higher polarity due to the ether group, making it more water-soluble than this compound.
    • Hazards : Similar warnings for inhalation (H332) and skin irritation (H315) .
5-(Ethoxymethyl)furan-2-carbaldehyde (CAS RN: 1917-65-3)
  • Molecular Formula : C₈H₁₀O₃
  • Molecular Weight : 154.16 g/mol
  • Key Differences :
    • Ethoxymethyl substituent increases hydrophobicity compared to the methoxymethyl analog.
    • Used in renewable chemistry for synthesizing biofuels and platform chemicals .

Research Findings and Implications

  • Electronic Effects : Fluorine at C2 in this compound enhances the electrophilicity of the aldehyde compared to its C5-fluorinated isomer, making it more reactive in condensation reactions .
  • Steric Considerations : Bulky substituents (e.g., 4-pentylbenzoyl) hinder reactivity but may improve target specificity in drug design .
  • Safety Profiles : Most benzofuran aldehydes share similar hazards (e.g., H302, H315), necessitating strict handling protocols .

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